molecular formula C13H19NO B13013601 6-(tert-Butyl)chroman-4-amine

6-(tert-Butyl)chroman-4-amine

Cat. No.: B13013601
M. Wt: 205.30 g/mol
InChI Key: DDJDIGRZLPYWRP-UHFFFAOYSA-N
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Description

6-(tert-Butyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a chroman ring system with a tert-butyl group at the 6th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)chroman-4-amine can be achieved through several synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, potassium carbonate, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups into the chroman ring system.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

6-(tert-Butyl)chroman-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chroman derivatives.

Biological Activity

6-(tert-Butyl)chroman-4-amine is a chiral compound characterized by a chroman structure, which consists of a benzene ring fused to a dihydropyran ring. Its unique structural features, including a tert-butyl group at the 6-position and an amine group at the 4-position, contribute to its distinct chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its diverse pharmacological effects.

  • Molecular Formula : C_{13}H_{17}N
  • Molecular Weight : Approximately 205.30 g/mol
  • Chirality : The compound exists in an (S)-configuration, which may influence its biological activity.

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology.

Anticancer Potential

Research indicates that compounds related to chroman derivatives possess significant cytotoxicity against various cancer cell lines. For instance, studies have shown that chroman-based compounds can reduce the proliferation of breast and lung cancer cells effectively .

A comparative analysis of several chroman derivatives revealed that:

Compound IC50 (µM) Cell Line
This compoundNot specifiedNot specified
Chroman-2,4-dione derivative24.4 ± 2.6MOLT-4
Chroman-4-one derivative42.0 ± 2.7HL-60

These findings suggest that while specific IC50 values for this compound are not yet established, its structural relatives show promising anticancer activity, indicating potential for further exploration in this area.

Neuropharmacological Effects

Initial interaction studies involving this compound suggest it may bind to neurotransmitter receptors, which could have implications for mood regulation and cognitive enhancement. The compound's ability to interact with these receptors positions it as a candidate for further research into its effects on neurological conditions.

The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, related compounds have been shown to exert their effects through various pathways:

  • Antioxidant Activity : Many chroman derivatives exhibit antioxidant properties, which may help mitigate oxidative stress in cells.
  • Antiproliferative Effects : The ability to inhibit cell proliferation is a common feature among chroman derivatives, making them candidates for anticancer therapies.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests potential roles in modulating neural activity and influencing mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of chroman derivatives:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of multiple chromone derivatives against HL-60 and MOLT-4 cancer cell lines, highlighting the structure-activity relationship (SAR) that influences potency .
  • Neurotransmitter Interaction : Another study investigated the binding affinity of various chroman derivatives to neurotransmitter receptors, suggesting that modifications at specific positions can enhance or diminish activity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

6-tert-butyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3

InChI Key

DDJDIGRZLPYWRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

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